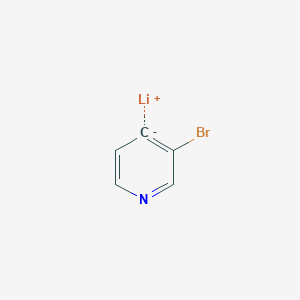
N-(2-Bromoethyl)-N-methylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromoethyl)-N-methylbutan-1-amine: is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a bromoethyl group attached to a methylbutanamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-N-methylbutan-1-amine typically involves the reaction of N-methylbutan-1-amine with 2-bromoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions:
Nucleophilic Substitution: N-(2-Bromoethyl)-N-methylbutan-1-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted amines, alcohols, or nitriles.
Oxidation: Products include amine oxides or other oxidized derivatives.
Reduction: The primary amine is the major product.
科学研究应用
Chemistry: N-(2-Bromoethyl)-N-methylbutan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through alkylation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It can be incorporated into polymer chains to impart specific properties, such as increased thermal stability or improved mechanical strength.
作用机制
The mechanism of action of N-(2-Bromoethyl)-N-methylbutan-1-amine involves its reactivity as an alkylating agent. The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in both chemical synthesis and biological applications, where the compound can modify biomolecules or other substrates.
相似化合物的比较
N-(2-Chloroethyl)-N-methylbutan-1-amine: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and conditions.
N-(2-Iodoethyl)-N-methylbutan-1-amine: Contains an iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to the bromo and chloro analogs.
N-(2-Bromoethyl)-N-ethylbutan-1-amine: Similar structure but with an ethyl group instead of a methyl group. This alters the compound’s physical properties and reactivity.
Uniqueness: N-(2-Bromoethyl)-N-methylbutan-1-amine is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. The bromine atom is a good leaving group, making the compound suitable for various substitution reactions, while the methylbutanamine backbone provides structural stability.
属性
CAS 编号 |
76186-31-7 |
|---|---|
分子式 |
C7H16BrN |
分子量 |
194.11 g/mol |
IUPAC 名称 |
N-(2-bromoethyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H16BrN/c1-3-4-6-9(2)7-5-8/h3-7H2,1-2H3 |
InChI 键 |
QDFAPJFQHSLMJV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


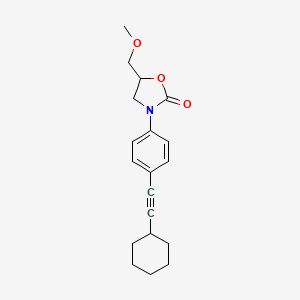
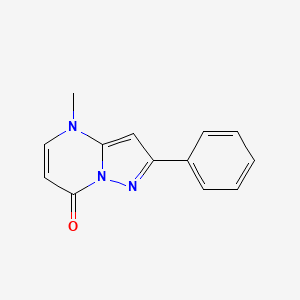
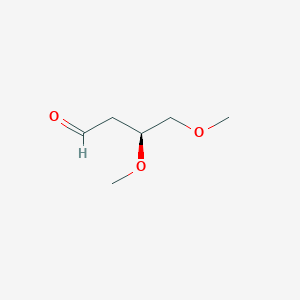
![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)
![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)
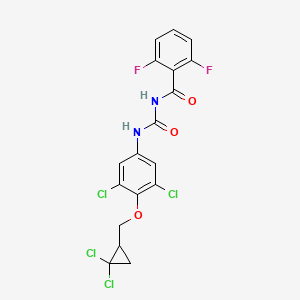

![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)
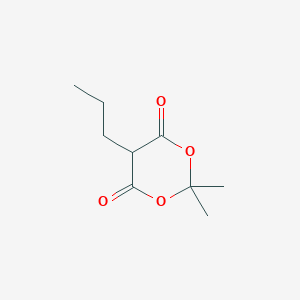


![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)
